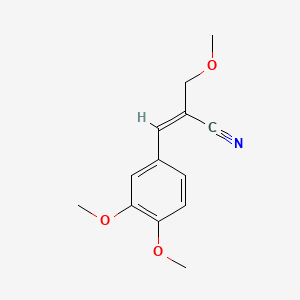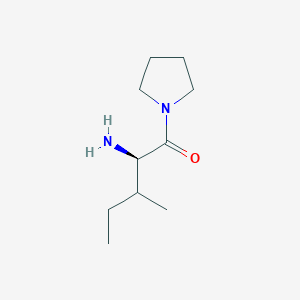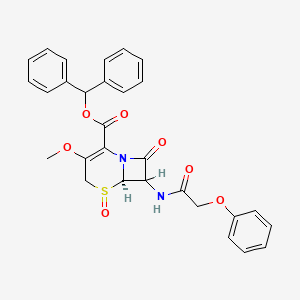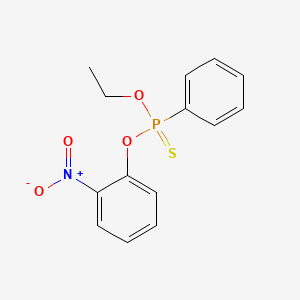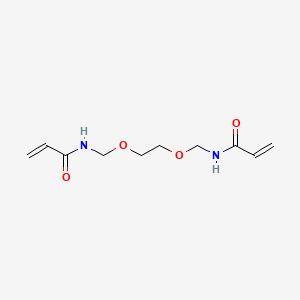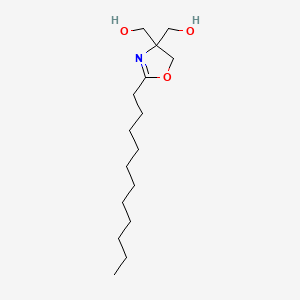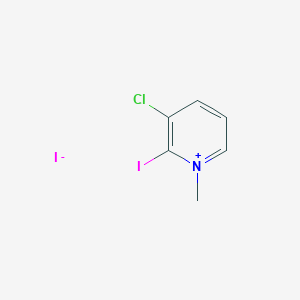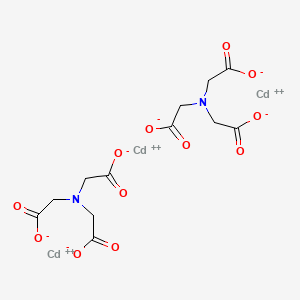
Cadmium 2,2',2''-nitrilotriacetate (3/2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cadmium 2,2’,2’'-nitrilotriacetate (3/2) is a coordination compound formed by cadmium ions and nitrilotriacetic acid. This compound is known for its chelating properties, which allow it to form stable complexes with metal ions. It has applications in various fields, including environmental science, chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cadmium 2,2’,2’'-nitrilotriacetate (3/2) can be synthesized by reacting cadmium salts, such as cadmium chloride or cadmium nitrate, with nitrilotriacetic acid in an aqueous solution. The reaction typically occurs under mild conditions, with the pH adjusted to neutral or slightly basic to facilitate the formation of the complex.
Industrial Production Methods: Industrial production of cadmium 2,2’,2’'-nitrilotriacetate (3/2) involves large-scale reactions using cadmium salts and nitrilotriacetic acid. The process includes steps such as mixing, pH adjustment, and purification to obtain the desired compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Cadmium 2,2’,2’'-nitrilotriacetate (3/2) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of cadmium oxide and other oxidation products.
Reduction: Reduction reactions can convert cadmium ions in the complex to lower oxidation states.
Substitution: The nitrilotriacetate ligand can be substituted with other ligands, altering the properties of the complex.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Substitution Reagents: Various ligands such as ethylenediaminetetraacetic acid (EDTA), iminodiacetic acid.
Major Products:
Oxidation Products: Cadmium oxide, nitrilotriacetic acid derivatives.
Reduction Products: Reduced cadmium complexes.
Substitution Products: New coordination complexes with different ligands.
Scientific Research Applications
Cadmium 2,2’,2’'-nitrilotriacetate (3/2) has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent in complexometric titrations and metal ion separation processes.
Biology: Investigated for its role in metal ion transport and detoxification in biological systems.
Medicine: Studied for its potential use in targeted drug delivery systems and diagnostic imaging.
Industry: Utilized in the removal of heavy metals from wastewater and in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of cadmium 2,2’,2’'-nitrilotriacetate (3/2) involves its ability to chelate metal ions, forming stable complexes. This chelation process can affect various molecular targets and pathways, including:
Metal Ion Transport: Facilitates the transport and sequestration of metal ions in biological and environmental systems.
Detoxification: Binds to toxic metal ions, reducing their bioavailability and toxicity.
Catalysis: Acts as a catalyst or co-catalyst in certain chemical reactions, enhancing reaction rates and selectivity.
Comparison with Similar Compounds
Cadmium 2,2’,2’'-nitrilotriacetate (3/2) can be compared with other similar compounds, such as:
Ethylenediaminetetraacetic acid (EDTA): Both compounds are chelating agents, but EDTA has a broader range of applications and forms more stable complexes with a wider variety of metal ions.
Iminodiacetic Acid: Similar to nitrilotriacetic acid, iminodiacetic acid forms coordination complexes with metal ions, but with different stability and selectivity profiles.
Nitrilotriacetic Acid: The parent compound of cadmium 2,2’,2’'-nitrilotriacetate (3/2), used in similar applications but without the specific properties imparted by the cadmium ion.
Cadmium 2,2’,2’'-nitrilotriacetate (3/2) stands out due to its unique combination of cadmium and nitrilotriacetic acid, providing specific properties and applications not found in other chelating agents.
Properties
CAS No. |
50648-02-7 |
|---|---|
Molecular Formula |
C12H12Cd3N2O12 |
Molecular Weight |
713.5 g/mol |
IUPAC Name |
2-[bis(carboxylatomethyl)amino]acetate;cadmium(2+) |
InChI |
InChI=1S/2C6H9NO6.3Cd/c2*8-4(9)1-7(2-5(10)11)3-6(12)13;;;/h2*1-3H2,(H,8,9)(H,10,11)(H,12,13);;;/q;;3*+2/p-6 |
InChI Key |
HXBDQCQLYUJKHR-UHFFFAOYSA-H |
Canonical SMILES |
C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Cd+2].[Cd+2].[Cd+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


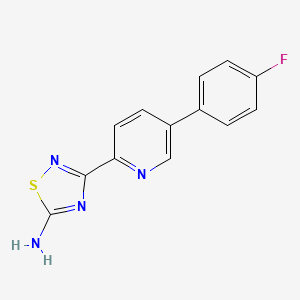
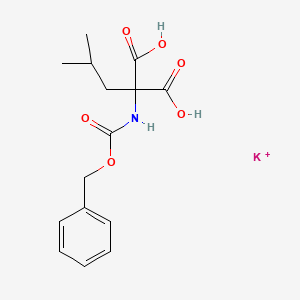
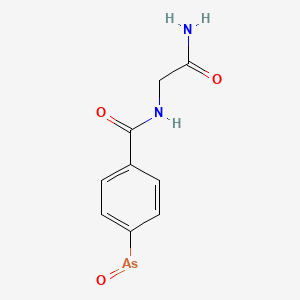


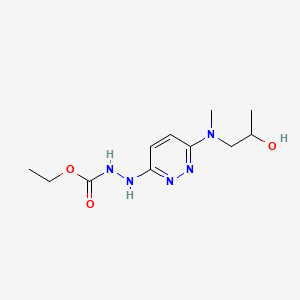
![1,2-Dimethyl-1H-benzo[d]imidazole-5,7-diamine](/img/structure/B13756819.png)
